Potassium (cyclopropoxymethyl)trifluoroborate
Overview
Description
Potassium (cyclopropoxymethyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and utility in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (cyclopropoxymethyl)trifluoroborate typically involves the reaction of cyclopropoxymethylboronic acid with potassium hydrogen fluoride (KHF) in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain consistent reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Potassium (cyclopropoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to cross-coupling reactions.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium (cyclopropoxymethyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (cyclopropoxymethyl)trifluoroborate exerts its effects in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. This sequence of events leads to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium (cyclopropylmethyl)trifluoroborate
- Potassium (cyclopropylmethoxy)trifluoroborate
Uniqueness
Potassium (cyclopropoxymethyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity patterns compared to other similar compounds. Its stability and ease of handling make it a preferred choice in many synthetic applications, particularly in cross-coupling reactions where it offers high yields and selectivity .
Properties
IUPAC Name |
potassium;cyclopropyloxymethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)3-9-4-1-2-4;/h4H,1-3H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNOKQLMPAMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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